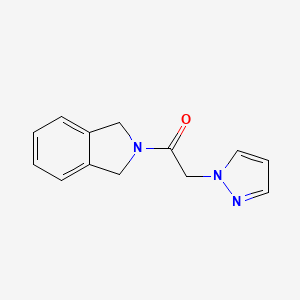

1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

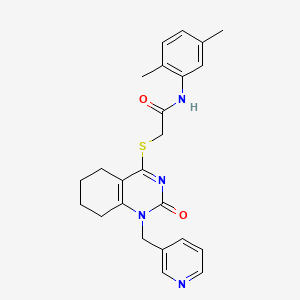

1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. This compound belongs to the family of pyrazole derivatives, which have been extensively studied for their biological activities.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Isoindolinone derivatives, such as those related to 1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone, have been recognized for their significance in medicinal chemistry as pharmaceutical building blocks. A notable advancement in this area is the development of a copper(II)-catalyzed three-component tandem synthesis of isoindolinone derivatives. This method features a synthesis strategy based on aldehyde–alkyne–amine coupling, demonstrating an efficient pathway to synthesize the propargyl-isoindolinone core under mild conditions without requiring complex starting materials or multistaged purification procedures (SunLeon Xuetong et al., 2012).

Ultrasound-Promoted Synthesis

The use of ultrasound irradiation has been explored to synthesize novel pyrazoles and isoxazoles containing the sulphone moiety from 1-aryl-2-(phenylsulphonyl)-ethanone, revealing that ultrasound can improve reaction times and yields, enabling reactions that are not feasible under silent conditions. This method highlights the potential for energy-efficient and environmentally friendly synthesis routes for compounds related to 1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone (T. S. Saleh & Naglaa M Abd El-Rahman, 2009).

Medicinal Chemistry Applications

1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives have been investigated for their potential in medicinal chemistry, particularly in the development of new antimicrobial agents. A study on the synthesis of new pyrazole derivatives containing a 2-methylquinoline ring system demonstrated these compounds' significant antibacterial activity against various bacterial strains, highlighting their potential as novel antimicrobial agents (G. Raju et al., 2016).

Material Science

In material science, the electronic structure and solid-state properties of compounds similar to 1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone have been studied. For instance, the crystal structure and electronic properties of 4-acetylpyrazole were elucidated, providing insights into intermolecular interactions and the material's solid-state assembly. Such studies are crucial for designing materials with specific optical or electronic properties (G. D. Frey et al., 2014).

Propiedades

IUPAC Name |

1-(1,3-dihydroisoindol-2-yl)-2-pyrazol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13(10-16-7-3-6-14-16)15-8-11-4-1-2-5-12(11)9-15/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBFGNSGCMUBLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2859394.png)

![1-[3-(1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B2859400.png)

![5-Amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B2859411.png)